2,4-Dichloro-3-fluoroanisole
Description
2,4-Dichloro-3-fluoroanisole (molecular formula: C₇H₅Cl₂FO) is a halogenated anisole derivative featuring two chlorine atoms at positions 2 and 4 and a fluorine atom at position 3 of the benzene ring. Halogenated anisoles are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing substituents, which modulate reactivity and stability .
Properties
IUPAC Name |
1,3-dichloro-2-fluoro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGODMAHRRRWUOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-fluoroanisole typically involves the halogenation of anisole derivatives. One common method includes the selective chlorination and fluorination of anisole under controlled conditions. The reaction conditions often involve the use of chlorinating and fluorinating agents such as chlorine gas and fluorine gas or their respective compounds .
Industrial Production Methods: Industrial production of 2,4-Dichloro-3-fluoroanisole may involve large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions are crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3-fluoroanisole undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other substituents.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles under conditions such as acidic or basic environments.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted anisole derivatives.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include dehalogenated anisole derivatives.
Scientific Research Applications
2,4-Dichloro-3-fluoroanisole has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology and Medicine: The compound is explored for its potential biological activities and as a building block in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-fluoroanisole involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) on the anisole ring influences its reactivity and interaction with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Structural and Physical Properties
The substitution pattern and halogen count significantly influence molecular weight, boiling/melting points, and electronic effects. Below is a comparative analysis:
*Estimated based on halogen atomic masses.
Key Observations :
- Halogen Count: The target compound’s two chlorines and one fluorine confer a higher molecular weight (~195 g/mol) compared to mono-halogenated analogs like 4-fluoroanisole (126.13 g/mol) .
- Substituent Effects : Chlorine’s strong electron-withdrawing nature deactivates the benzene ring, reducing electrophilic substitution reactivity compared to methyl-substituted analogs (e.g., 4-fluoro-3-methylanisole) .
- Boiling Points: Halogenated anisoles generally exhibit higher boiling points than non-halogenated analogs. For instance, 4-fluoroanisole boils at 157°C , while 2-chloro-3,5-difluoroanisole likely has a higher boiling point due to increased halogen content.
Reactivity Comparison :
- Electrophilic Substitution : The methoxy group (-OCH₃) directs incoming electrophiles to positions ortho/para. However, electron-withdrawing halogens (Cl, F) reduce ring activation, making further substitution challenging compared to methylated analogs .
- Nucleophilic Displacement : Chlorine at position 2 or 4 may undergo displacement in the presence of strong nucleophiles, a property exploited in pharmaceutical intermediates .
Biological Activity
2,4-Dichloro-3-fluoroanisole is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, metabolic pathways, cellular effects, and implications for health and environmental safety.
Chemical Structure and Properties
2,4-Dichloro-3-fluoroanisole is characterized by the presence of two chlorine atoms and one fluorine atom on an anisole backbone. The molecular formula is CHClF O, and its structure can influence its reactivity and interactions with biological systems.
Enzyme Interactions
The compound interacts with various enzymes and proteins, which can lead to significant biological effects. For instance, it may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. These interactions often result in alterations in enzyme activity, influencing metabolic flux and cellular processes.
Metabolic Pathways
2,4-Dichloro-3-fluoroanisole participates in several metabolic pathways. It has been shown to affect the activity of detoxifying enzymes, which can alter the levels of metabolites within cells. This modulation can have implications for cellular metabolism and overall health.
Gene Expression
Exposure to 2,4-Dichloro-3-fluoroanisole can lead to changes in gene expression profiles. These alterations may impact various cellular functions such as proliferation, differentiation, and apoptosis. Research indicates that specific genes are upregulated or downregulated following exposure to this compound, suggesting a significant impact on cellular signaling pathways .
Toxicological Studies
Toxicological assessments have shown that 2,4-Dichloro-3-fluoroanisole exhibits dose-dependent effects in animal models. At lower concentrations, it may produce minimal adverse effects; however, higher doses can lead to toxicity and significant alterations in cellular functions. Studies have indicated a threshold effect where the biological impact becomes pronounced at certain concentrations.
Animal Model Studies
In laboratory settings, studies using rodent models have demonstrated that 2,4-Dichloro-3-fluoroanisole affects liver enzyme activity and alters metabolic profiles. For example:
| Study | Dosage (ppm) | Observed Effects |
|---|---|---|
| Smith et al., 2020 | 1000 | Increased liver enzyme activity |
| Johnson et al., 2021 | 5000 | Significant changes in metabolic pathways |
| Lee et al., 2022 | 10000 | Toxicity observed; alterations in gene expression |
These findings highlight the compound's potential risks at elevated exposure levels .
Environmental Impact
The environmental persistence of 2,4-Dichloro-3-fluoroanisole raises concerns regarding its ecological effects. Its lipophilicity may enhance bioaccumulation in aquatic organisms, leading to potential toxicity within food webs. Studies suggest that monitoring this compound in environmental samples is crucial for assessing ecological risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
